molecular formula C18H24N2O2 B086706 N,N'-Dibenzylethylenediamine diacetate CAS No. 122-75-8

N,N'-Dibenzylethylenediamine diacetate

Cat. No.: B086706
CAS No.: 122-75-8
M. Wt: 300.4 g/mol
InChI Key: MJPABTWCPARPBD-UHFFFAOYSA-N
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Description

N,N'-Dibenzylethylenediamine is currently being investigated as a potential hepatitis C virus inhibitor. N,N'-dibenzylethylenediamine and its derivatives are also inhibitors of cholesterol biosynthesis.

Scientific Research Applications

  • Complexation with Iron(III) for Protection Against Oxidative Damage : N,N'-Dibenzylethylenediamine diacetate, along with other similar chelators, has been studied for its ability to form complexes with ferric iron. These complexes are characterized in aqueous solution and are investigated for their potential to protect cells against iron-catalyzed oxidative damage (Serratrice et al., 2001).

  • Prodrugs for Iron Chelation : Research has been conducted on esters and lactones of phenolic amino carboxylic acids, including this compound derivatives, as prodrugs for iron chelation. Their efficacy and toxicity have been tested in animal models of iron overload (Pitt et al., 1986).

  • Membrane Permeability and Cytoprotection : Studies have been conducted on the improved membrane permeability of prodrugs over this compound, which in turn improves their cytoprotective capabilities against oxidative stress (Thiele & Sloan, 2016).

  • One-Pot Synthesis : Research has focused on the efficient synthesis of this compound via one-pot reactions, enhancing the yield and simplifying the preparation process (Ting, 2010).

  • Use in Copper-Catalyzed Amidation : this compound has been utilized as a bidentate ligand in copper-catalyzed amidation of aryl iodides (Hosseinzadeh et al., 2008).

  • Bifunctional Chelate for Radiolabeling Antibodies : Derivatives of this compound have been synthesized for binding trivalent metals and linking radiometals with antibodies, potentially useful in radioimmunotherapy and diagnostic imaging (Mathias et al., 1990).

Safety and Hazards

“N,N’-Dibenzylethylenediamine diacetate” is classified as harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . In case of ingestion, it is recommended to call a poison center or doctor/physician if you feel unwell . The compound should be disposed of to an approved waste disposal plant .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N'-Dibenzylethylenediamine diacetate involves a multi-step process that starts with the reaction of benzyl chloride with ethylenediamine, followed by acetylation of the resulting compound with acetic anhydride.", "Starting Materials": [ "Benzyl chloride", "Ethylenediamine", "Acetic anhydride", "Sodium acetate", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzyl chloride is reacted with ethylenediamine in the presence of sodium acetate and diethyl ether to form N,N'-dibenzylethylenediamine.", "Step 2: The resulting compound from step 1 is then acetylated with acetic anhydride in the presence of hydrochloric acid to form N,N'-Dibenzylethylenediamine diacetate." ] }

CAS No.

122-75-8

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

acetic acid;N,N'-dibenzylethane-1,2-diamine

InChI

InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4)

InChI Key

MJPABTWCPARPBD-UHFFFAOYSA-N

SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2

122-75-8

Pictograms

Irritant

Related CAS

140-28-3 (Parent)

Synonyms

enzathine
benzathine diacetate
benzathine dihydrochloride
N,N'-dibenzylethylenediamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N,N'-Dibenzylethylenediamine diacetate in the synthesis of Cefoxitin?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Cefoxitin []. It reacts with a specific compound (formula IV in the abstract) to yield another intermediate (formula III), which is further processed to ultimately obtain Cefoxitin.

Q2: Why is the use of this compound advantageous in this specific synthesis pathway?

A2: The abstract of the Cefoxitin preparation method [] highlights that using this compound or its aqueous solution helps maintain deacetyled cefoxitin in a salt form (sodium or amine salt). This is crucial for preventing unwanted side reactions, particularly condensation reactions that are favored at low pH. By avoiding these side reactions, the overall yield and quality of the final Cefoxitin product are improved.

Q3: Are there any known side products formed during the synthesis of this compound itself?

A3: While the abstract on the determination of side products during the preparation of this compound [] doesn't specify the identified side products, it suggests that their presence and control are important considerations during the synthesis. This information highlights the need for careful optimization of the synthesis process to ensure the purity and yield of this compound, which ultimately impacts the production of Cefoxitin.

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